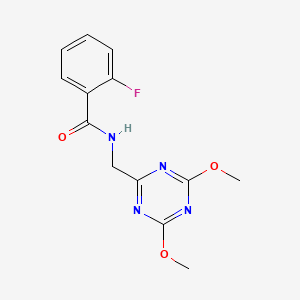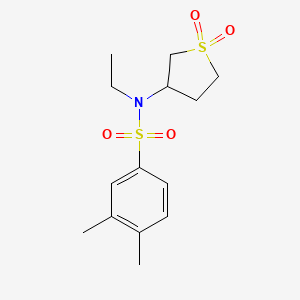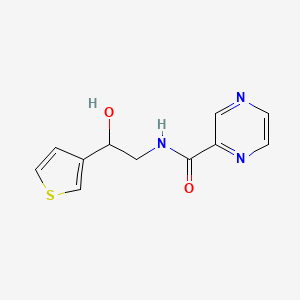![molecular formula C17H17N3O3S B2381775 2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide CAS No. 1432437-17-6](/img/structure/B2381775.png)
2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide” is an organic compound. It is an acetic amide with a nitrile functional group . This compound is considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides like “2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide” is complex, with multiple functional groups. It includes a cyano group (-CN), an acetamide group (CH3CONH2), and a sulfamoyl group (SO2NH2) attached to a phenyl ring .Chemical Reactions Analysis
Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide has been utilized in the synthesis of a variety of heterocyclic compounds, which have shown significant antimicrobial properties. These include isoxazole-based heterocycles and novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. The synthesized compounds exhibit promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014), (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Building Block for Heterocyclic Synthesis
This compound serves as a key synthon in the synthesis of polyfunctionalized heterocyclic compounds. Its versatility and reactivity make it a valuable building block in heterocyclic chemistry (Gouda, 2014).
Structural Aspects in Salt and Inclusion Compounds
It is also used in studying the structural aspects of salt and inclusion compounds of amide-containing isoquinoline derivatives. This research helps understand the crystal structures and properties of these compounds (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Novel Derivatives for Antimicrobial Agents
The compound is used in synthesizing novel derivatives, such as pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives, which are evaluated as potential antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-12-4-3-5-13(2)17(12)20-24(22,23)15-8-6-14(7-9-15)19-16(21)10-11-18/h3-9,20H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBOSSSKCNKELG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)
![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)

![1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2381700.png)


![Spiro[5.5]undecan-3-amine](/img/structure/B2381704.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)

